molecular formula C15H29NO3 B2367510 Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate CAS No. 191725-50-5

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

Cat. No. B2367510
CAS RN: 191725-50-5
M. Wt: 271.401
InChI Key: DCIQIRHJTHCWLD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H29NO3 . It is used in various chemical reactions and has a molecular weight of 271.4 .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” has been analyzed using various techniques. The InChI code for this compound is 1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate” is a powder at room temperature . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis as an Intermediate for Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a variant of Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. This compound is significant as an intermediate in the synthesis of crizotinib, a biologically active compound (Kong et al., 2016).

  • Crystal Structure and Molecular Packing : X-ray studies of tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, reveal its crystal structure and molecular packing, driven by strong O-H...O=C hydrogen bonds. This compound undergoes structural changes to form tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate (Didierjean et al., 2004).

Synthetic Routes and Applications

  • Key Intermediate in Drug Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a compound closely related to Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, is the key intermediate in the synthesis of Vandetanib, demonstrating its importance in pharmaceutical synthesis (Wang et al., 2015).

  • Synthesis of Small Molecule Anticancer Drugs : Another variant, Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, is an important intermediate for small molecule anticancer drugs. The synthesis method established for this compound highlights its potential in developing novel anti-tumor inhibitors (Zhang et al., 2018).

  • Common Precursor for Polyhydroxylated Piperidines : (5R,6S)-tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a common precursor for the synthesis of various polyhydroxylated piperidines, suggesting a similar application for Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate in synthesizing related compounds (Ramalingam et al., 2012).

  • Preparation of Bicyclic Systems : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles, showcasing the versatility of similar compounds in synthesizing complex bicyclic systems (Moskalenko & Boev, 2014).

  • Synthesis of Enantiopure Amino Acid Derivatives : Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, which share structural similarities with Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate, are used in the synthesis of enantiopure amino acid derivatives like 4-hydroxypipecolate and 4-hydroxylysine, indicating potential applications in synthesizing stereoselective amino acids (Marin et al., 2004).

properties

IUPAC Name

tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-15(2,3)19-14(18)16-10-8-13(9-11-16)7-5-4-6-12-17/h13,17H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIQIRHJTHCWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate

CAS RN

191725-50-5
Record name tert-butyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
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